Methyl 2-amino-2-(2-bromophenyl)propanoate
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Overview
Description
Methyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with a molecular formula of C10H12BrNO2. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a methyl ester group. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2-bromophenyl)propanoate typically involves the bromination of 2-methyl-2-phenylpropanoic acid followed by esterification and amination. One common method includes the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium to obtain 2-(2-bromophenyl)-2-methylpropanoic acid . This intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester. Finally, the ester undergoes amination to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination, esterification, and amination reactions. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylpropanoate derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromophenyl)propanoic acid.
Reduction: Formation of 2-amino-2-phenylpropanoate.
Substitution: Formation of 2-amino-2-(2-hydroxyphenyl)propanoate or 2-amino-2-(2-aminophenyl)propanoate.
Scientific Research Applications
Methyl 2-amino-2-(2-bromophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(2-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-amino-2-(2-bromophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(3-bromophenyl)propanoate: Similar structure but with the bromine atom at the 3-position.
Methyl 2-amino-2-(4-bromophenyl)propanoate: Bromine atom at the 4-position, leading to different reactivity and properties.
Methyl 2-amino-2-phenylpropanoate: Lacks the bromine atom, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKGBNQYZLIOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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